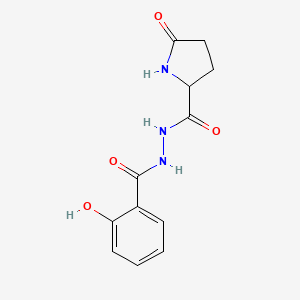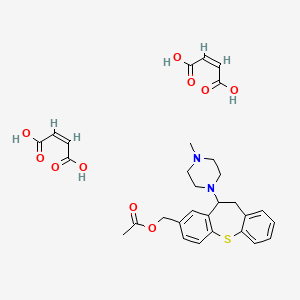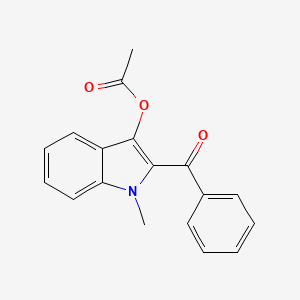
1,15-Dioxacyclooctacosane-2,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,15-Dioxacyclooctacosane-2,16-dione is a chemical compound with the molecular formula C28H52O4
Métodos De Preparación
The synthesis of 1,15-dioxacyclooctacosane-2,16-dione typically involves the cyclization of long-chain diols with appropriate reagents. One common method includes the use of a diacid chloride and a diol under high-dilution conditions to promote the formation of the large ring structure. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and concentration of reactants .
Análisis De Reacciones Químicas
1,15-Dioxacyclooctacosane-2,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce diols .
Aplicaciones Científicas De Investigación
1,15-Dioxacyclooctacosane-2,16-dione has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of large ring lactones and their reactivity.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of polymers and other materials with unique properties
Mecanismo De Acción
The mechanism by which 1,15-dioxacyclooctacosane-2,16-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s large ring structure allows it to form stable complexes with other molecules, potentially enhancing its biological activity .
Comparación Con Compuestos Similares
1,15-Dioxacyclooctacosane-2,16-dione can be compared to other large ring lactones, such as:
1,16-Dioxacyclotriacontane-2,17-dione: Similar in structure but with a larger ring size.
1,14-Dioxacycloheptacosane-2,15-dione: Slightly smaller ring size, leading to different reactivity and properties.
1,13-Dioxacyclohexacosane-2,14-dione: Even smaller ring size, with distinct chemical behavior
The uniqueness of this compound lies in its specific ring size and the balance between flexibility and stability, making it suitable for various applications.
Propiedades
Número CAS |
53379-07-0 |
|---|---|
Fórmula molecular |
C26H48O4 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
1,15-dioxacyclooctacosane-2,16-dione |
InChI |
InChI=1S/C26H48O4/c27-25-21-17-13-9-5-1-3-7-11-15-19-23-29-26(28)22-18-14-10-6-2-4-8-12-16-20-24-30-25/h1-24H2 |
Clave InChI |
ZQVLJIKVUGQKDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCOC(=O)CCCCCCCCCCCCOC(=O)CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


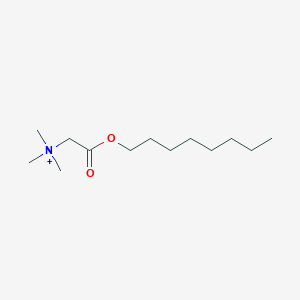

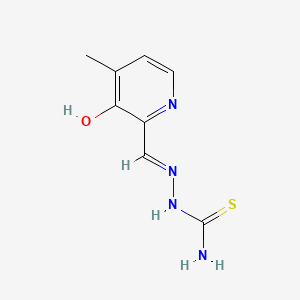
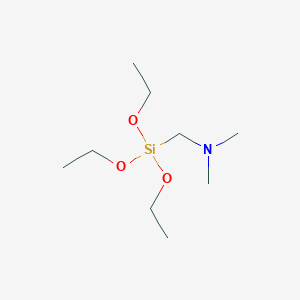
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
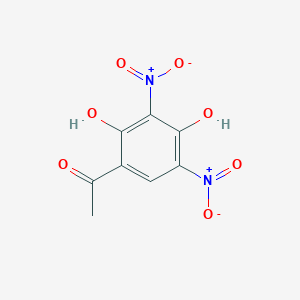

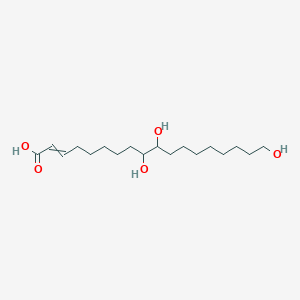
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
